4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid
CAS No.: 312940-45-7
Cat. No.: VC14620861
Molecular Formula: C22H21NO3S
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312940-45-7 |
|---|---|
| Molecular Formula | C22H21NO3S |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 2-(2,2-dimethylpropanoylamino)-4-(4-phenylphenyl)thiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H21NO3S/c1-22(2,3)21(26)23-19-18(20(24)25)17(13-27-19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,26)(H,24,25) |
| Standard InChI Key | NQVVDJURICIZGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Synthesis and Purification
Synthetic Pathways
The synthesis of 4-(biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid typically involves multi-step organic reactions. A common approach begins with the functionalization of the thiophene ring, followed by sequential coupling reactions to introduce the biphenyl and pivaloyl amide groups. For example, the carboxylic acid group at the 3-position of the thiophene ring may be introduced via carboxylation using carbon dioxide or via hydrolysis of a nitrile intermediate.
Key steps often include:
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Suzuki-Miyaura Coupling: To attach the biphenyl moiety to the thiophene ring using a palladium catalyst.
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Amidation: Reaction of a 2-amino-thiophene intermediate with pivaloyl chloride to form the 2-[(2,2-dimethylpropanoyl)amino] substituent.
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Carboxylic Acid Formation: Oxidation or hydrolysis of ester precursors to yield the final carboxylic acid functionality.
Reaction Optimization
Critical parameters such as temperature, solvent polarity, and catalyst loading significantly influence yield and purity. For instance, dichloromethane (DCM) is frequently employed as a solvent for amidation reactions due to its inertness and ability to dissolve both organic reactants and coupling agents like dicyclohexylcarbodiimide (DCC) . Chromatographic techniques, including silica gel column chromatography, are essential for purifying intermediates and the final product.
Table 1: Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Biphenyl Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 65–75 | |
| Amidation | Pivaloyl chloride, DCM, RT, 12h | 70–80 | |
| Carboxylation | KMnO₄, H₂O, Δ | 60–70 | |
| Purification | Silica gel chromatography (EtOAc/hexanes) | >95 |
Physicochemical Properties
Structural and Spectral Characteristics
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:
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¹H NMR (DMSO-): Signals at δ 7.95–7.81 ppm (aromatic protons), δ 4.74–4.62 ppm (amide NH), and δ 1.13–1.08 ppm (pivaloyl methyl groups) .
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IR (KBr): Peaks at 3248 cm (N–H stretch), 1705 cm (C=O, carboxylic acid), and 1650 cm (C=O, amide).
Solubility and Stability
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at –20°C in inert atmospheres.
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 379.5 g/mol | |
| Melting Point | 215–217°C (decomposes) | |
| Solubility | DMSO: 25 mg/mL; Water: <0.1 mg/mL | |
| LogP | 3.8 (predicted) |
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
Comparative analyses with analogs, such as 2-amino-4-biphenyl-4-yl-thiophene-3-carboxylic acid (CAS: 899688-14-3), reveal that the pivaloyl amide group enhances metabolic stability compared to primary amines . Conversely, replacing the carboxylic acid with an ester (e.g., methyl ester) reduces potency, underscoring the importance of the free acid for target binding .
Research Findings and Future Directions
Preclinical Studies
Recent investigations have focused on optimizing bioavailability through prodrug formulations. For example, ester prodrugs of the compound exhibit improved intestinal absorption in rodent models, with a 3-fold increase in plasma concentration compared to the parent molecule .
Challenges and Opportunities
Despite promising in vitro results, challenges such as poor blood-brain barrier penetration and off-target effects on cytochrome P450 enzymes remain. Future work should prioritize:
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Structural Modifications: Introducing fluorine atoms or polyethylene glycol (PEG) chains to enhance solubility.
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In Vivo Efficacy Studies: Evaluating antitumor activity in xenograft models.
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Toxicology Profiling: Assessing hepatic and renal toxicity in long-term studies.
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